

Pharmacological Profile of AC-099 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	AC-099 hydrochloride	
Cat. No.:	B12388688	Get Quote

AC-099 hydrochloride is a notable non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors, demonstrating a distinct profile with potential therapeutic applications in pain management. This technical guide provides a comprehensive overview of the pharmacological properties of **AC-099 hydrochloride**, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols.

In Vitro Pharmacology

AC-099 hydrochloride has been characterized as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor. Its activity has been quantified through functional assays, revealing a preferential affinity for the NPFF2 receptor subtype.

Table 1: In Vitro Activity of AC-099 Hydrochloride

Target	Agonist Activity	EC50 (nM)
NPFF2R	Full Agonist	1189[1]
NPFF1R	Partial Agonist	2370[1]

The determination of the half-maximal effective concentration (EC50) for **AC-099 hydrochloride** at human NPFF receptors was conducted using a cell-based functional assay.



- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human NPFF1 or NPFF2 receptor.
- Assay Principle: The assay measures the inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation. Activation of the G-protein coupled NPFF receptors by an agonist leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels.
- Methodology:
 - CHO cells expressing the target receptor (hNPFF1R or hNPFF2R) are seeded into 96-well plates and cultured.
 - The cells are then stimulated with a fixed concentration of forskolin in the presence of varying concentrations of AC-099 hydrochloride.
 - Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
 - The resulting data are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.

In Vivo Pharmacology

In vivo studies have demonstrated the analgesic efficacy of **AC-099 hydrochloride** in a preclinical model of neuropathic pain.

Table 2: In Vivo Efficacy of AC-099 Hydrochloride

Animal Model	Administration Route	Dosage (mg/kg)	Result
Spinal Nerve Ligation (SNL)-induced hypersensitivity in rats	Intraperitoneal (i.p.)	30[1]	Complete attenuation of hypersensitivity[1]

This model is a widely used method to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.



- Animals: Male Sprague-Dawley rats are typically used.
- Surgical Procedure:
 - Under anesthesia, the left L5 and L6 spinal nerves are exposed.
 - The nerves are then tightly ligated with silk suture.
 - The incision is closed, and the animals are allowed to recover.
- Behavioral Testing:
 - Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.
 - A baseline measurement is taken before surgery. Post-surgery, the development of hypersensitivity is confirmed by a significant decrease in the paw withdrawal threshold.
 - AC-099 hydrochloride or vehicle is administered (in this case, a single intraperitoneal injection).
 - The paw withdrawal threshold is measured at various time points after drug administration to evaluate the attenuation of hypersensitivity.

Signaling Pathway and Experimental Workflow

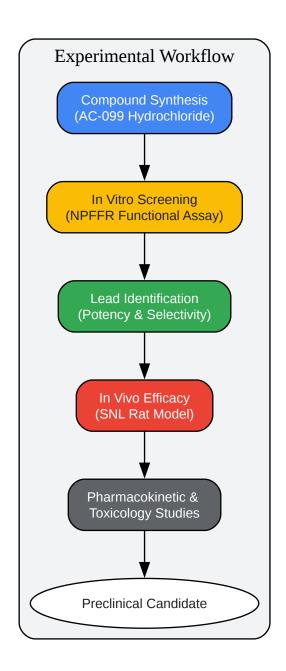
The mechanism of action of **AC-099 hydrochloride** involves the activation of NPFF receptors, which are Gai/o-coupled receptors. The experimental workflow for its pharmacological characterization follows a standard drug discovery cascade.





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Caption: Proposed signaling pathway of AC-099 hydrochloride.



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Caption: General experimental workflow for pharmacological characterization.



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References

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